molecular formula C23H19N3O3 B12178142 N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide

N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide

Cat. No.: B12178142
M. Wt: 385.4 g/mol
InChI Key: XCUAFXCAAIHQHX-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide: is a complex organic compound that features a benzoylphenyl group and a tetrahydroquinoxalinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzoylphenyl Intermediate: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions.

    Cyclization to Form Tetrahydroquinoxalinone: The intermediate undergoes cyclization with appropriate reagents to form the tetrahydroquinoxalinone ring.

    Coupling Reaction: The final step involves coupling the benzoylphenyl intermediate with the tetrahydroquinoxalinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxalinone moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoylphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with alcohol or amine groups.

    Substitution: Substituted benzoylphenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Drug Development: Investigated for its pharmacological properties and potential therapeutic applications.

Medicine

    Anticancer Research: Studied for its ability to inhibit cancer cell growth.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Industry

    Material Science: Used in the development of novel materials with specific properties.

    Polymer Chemistry: Incorporated into polymers to enhance their characteristics.

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzoylphenyl group can interact with hydrophobic pockets, while the tetrahydroquinoxalinone moiety can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide: is similar to other benzoylphenyl derivatives and tetrahydroquinoxalinone compounds.

Uniqueness

    Structural Features: The combination of benzoylphenyl and tetrahydroquinoxalinone moieties is unique and contributes to its distinct properties.

    Biological Activity: Exhibits unique biological activities compared to other similar compounds, making it a valuable candidate for further research.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2-benzoylphenyl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetamide

InChI

InChI=1S/C23H19N3O3/c27-21(14-26-15-22(28)25-19-12-6-7-13-20(19)26)24-18-11-5-4-10-17(18)23(29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27)(H,25,28)

InChI Key

XCUAFXCAAIHQHX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

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